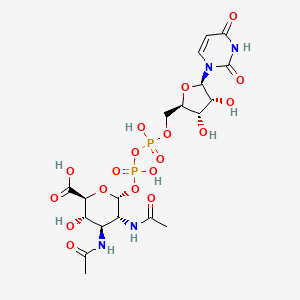
UDP-alpha-D-GlcNAc3NAcA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
UDP-2,3-diacetamido-2,3-dideoxy-alpha-D-glucuronic acid is an UDP-sugar. It derives from an UDP-alpha-D-glucuronic acid. It is a conjugate acid of an UDP-2,3-diacetamido-2,3-dideoxy-alpha-D-glucuronate.
Applications De Recherche Scientifique
Biosynthesis in Bacterial Pathogens
UDP-alpha-D-GlcNAc3NAcA plays a crucial role in the biosynthesis of specific sugars in respiratory pathogens like Pseudomonas aeruginosa and Bordetella pertussis. It acts as a substrate for specific enzymes (WbpI and WlbD) which are responsible for converting it into UDP-alpha-D-ManNAc3NAcA. This conversion is critical for the formation of the heteropolymeric O-antigen and the band-A trisaccharide in these pathogens, which are key components of their virulence mechanisms (Westman et al., 2007).
Role in Glycosylation Processes
UDP-alpha-D-GlcNAc3NAcA is involved in complex glycosylation processes in cells. For instance, it is a precursor in the formation of UDP-GlcNAc, a nucleotide sugar used in the synthesis of glycoproteins, glycosaminoglycans, glycolipids, and glycoRNA. This process is essential for the proper function and structure of many proteins and cell components (Maruyama et al., 2007).
Enzymatic Functions and Regulation
UDP-alpha-D-GlcNAc3NAcA's enzymatic activity and regulation are subjects of extensive research. Studies have focused on enzymes like uridine diphospho-N-acetylglucosamine:polypeptide beta-N-acetylglucosaminyltransferase, which plays a pivotal role in the modification and regulation of cellular proteins. The enzyme's high affinity for UDP-GlcNAc and its large molecular size suggest complex regulatory mechanisms in the cell (Haltiwanger et al., 1992).
Implications in Metabolic Engineering
In the context of metabolic engineering, UDP-alpha-D-GlcNAc3NAcA is a focal point in the synthesis of various cell wall components and oligosaccharides in bacteria and eukaryotes. Studies on organisms like Lactobacillus casei have revealed multiple regulation points on its biosynthetic pathway, which include enzyme regulation, RNA degradation mechanisms, and product inhibition (Rodríguez-Díaz et al., 2012).
Structural Insights and Drug Targeting
Understanding the structure of enzymes that interact with UDP-alpha-D-GlcNAc3NAcA can aid in drug development, particularly in targeting bacterial infections. The structural similarity of these enzymes to phosphoglycosyl transferases suggests potential targets for antimicrobial drugs, as well as insights into their catalytic mechanisms (Campbell et al., 2000).
Monitoring in Live Cells
Recent advancements include the development of genetically encoded biosensors for monitoring UDP-GlcNAc levels in live cells. These biosensors offer a way to track the dynamics of UDP-GlcNAc, which is crucial for understanding its role in cellular processes related to nutrition, metabolism, and disease (Li et al., 2021).
Propriétés
Nom du produit |
UDP-alpha-D-GlcNAc3NAcA |
|---|---|
Formule moléculaire |
C19H28N4O18P2 |
Poids moléculaire |
662.4 g/mol |
Nom IUPAC |
(2S,3S,4R,5R,6R)-4,5-diacetamido-6-[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-3-hydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C19H28N4O18P2/c1-6(24)20-10-11(21-7(2)25)18(39-15(13(10)28)17(30)31)40-43(35,36)41-42(33,34)37-5-8-12(27)14(29)16(38-8)23-4-3-9(26)22-19(23)32/h3-4,8,10-16,18,27-29H,5H2,1-2H3,(H,20,24)(H,21,25)(H,30,31)(H,33,34)(H,35,36)(H,22,26,32)/t8-,10-,11-,12-,13+,14-,15+,16-,18-/m1/s1 |
Clé InChI |
GZLIMKLKXDFTJR-LTMKHLKMSA-N |
SMILES isomérique |
CC(=O)N[C@@H]1[C@H]([C@H](O[C@@H]([C@H]1O)C(=O)O)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)NC(=O)C |
SMILES canonique |
CC(=O)NC1C(C(OC(C1O)C(=O)O)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)NC(=O)C |
Synonymes |
UDP-DDGPU UDP-X uridine 5'-diphospho-2,3-diacetamido-2,3-dideoxyglucopyranuronic acid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Sodium;3-methyl-4,4,7-trioxo-3-(triazol-1-ylmethyl)-4lambda6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B1261180.png)
![3-(4-Bromo-phenyl)-8-methyl-8-aza-bicyclo[3.2.1]octane-2-carboxylic acid methyl ester](/img/structure/B1261183.png)
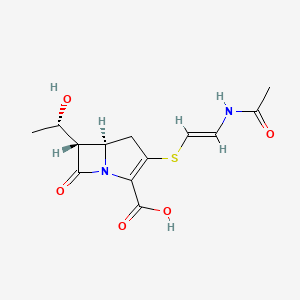
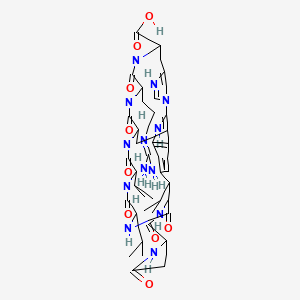
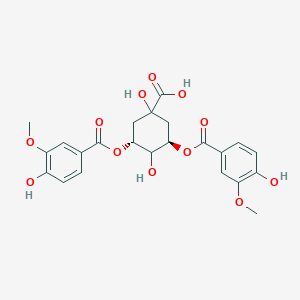
![2-aminoethyl (2R)-3-{[(1E)-hexadec-1-en-1-yl]oxy}-2-hydroxypropyl hydrogen phosphate](/img/structure/B1261189.png)
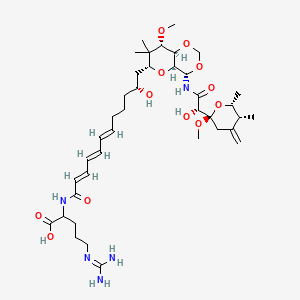
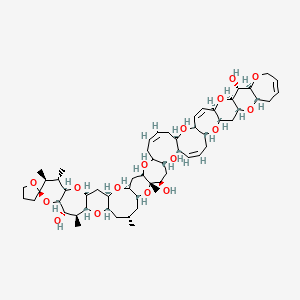
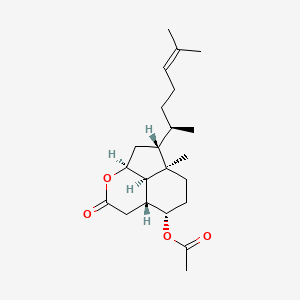
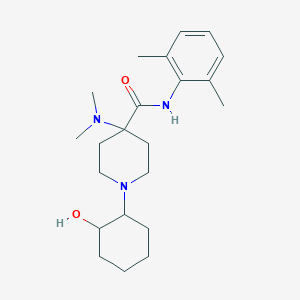
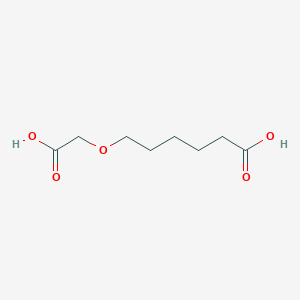
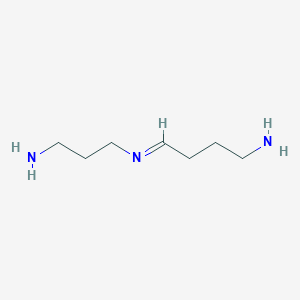
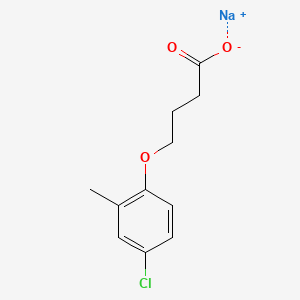
![lithium;3-[(1R)-1-[[(2S)-3-[cyclohexylmethyl(hydroxy)phosphoryl]-2-hydroxypropyl]amino]ethyl]benzoate](/img/structure/B1261203.png)